molecular formula C10H9IO2 B4136270 2-(allyloxy)-5-iodobenzaldehyde

2-(allyloxy)-5-iodobenzaldehyde

Cat. No.: B4136270
M. Wt: 288.08 g/mol
InChI Key: OAGHJEIURSEAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Allyloxy)-5-iodobenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features an iodine atom and an allyloxy group attached to a benzene ring, with an aldehyde functional group at the para position relative to the iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(allyloxy)-5-iodobenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxy-5-iodobenzaldehyde.

    Allylation: The hydroxyl group is converted to an allyloxy group through an allylation reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: 2-(allyloxy)-5-iodobenzoic acid.

    Reduction: 2-(allyloxy)-5-iodobenzyl alcohol.

    Substitution: 2-(allyloxy)-5-azidobenzaldehyde.

Scientific Research Applications

Chemistry: 2-(Allyloxy)-5-iodobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can participate in various organic reactions, making it valuable for constructing diverse chemical structures.

Biology and Medicine: This compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity. Its structural features allow for modifications that can lead to compounds with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(allyloxy)-5-iodobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions it participates in, such as nucleophilic substitution or oxidation-reduction processes.

Comparison with Similar Compounds

    2-(Allyloxy)-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine.

    2-(Allyloxy)-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of iodine.

    2-(Allyloxy)-5-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 2-(Allyloxy)-5-iodobenzaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can influence the compound’s reactivity and the types of reactions it can undergo. The iodine atom also makes the compound more suitable for certain types of radiolabeling applications in medicinal chemistry.

Properties

IUPAC Name

5-iodo-2-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGHJEIURSEAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxy-5-iodo-benzaldehyde (16 g, 64.5 mmol) (Aldrich) in N,N-dimethylformamide (100 mL) was added K2CO3 (16 g, 115 mmo) and allyl bromide (20 g, 165 mmol) (Aldrich). The reaction mixture was stirred at 100° C. for 3 h, then cooled to room temperature and poured into water, extracted with ethyl acetate. The organic layers were combined, washed with water, brine, dried over MgSO4, filtered and concentrated to give 2-allyloxy-5-iodo-benzaldehyde as a white solid (Yield: 18g, 97%).
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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